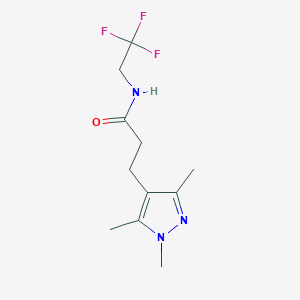

![molecular formula C16H22N2O B6424649 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2034552-52-6](/img/structure/B6424649.png)

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one” is a type of isoquinoline alkaloid . It is also known as 2-acetyl-1,2,3,4-tetrahydroisoquinoline . Isoquinoline alkaloids, including this compound, are a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of this compound and its analogs has garnered a lot of attention in the scientific community . One common synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a piperidin-1-yl ethan-1-one group attached . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this molecule than in its acetyl derivative .Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.23 . It is a liquid at room temperature and has a melting point of 44-46 degrees Celsius .Scientific Research Applications

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has been studied for its potential applications in a variety of scientific research areas. It has been studied for its potential to modulate inflammation and pain relief, neuroprotection, and neurodegeneration. In addition, this compound has been studied for its potential to be used as an anti-cancer and anti-infective agent.

Mechanism of Action

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one acts as a modulator of a variety of biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). In addition, this compound has been shown to modulate the activity of various receptors, including the serotonin receptor 5-HT2A, the adenosine receptor A2A, and the cannabinoid receptor CB1.

Biochemical and Physiological Effects

This compound has been studied for its potential to modulate inflammation and pain relief, neuroprotection, and neurodegeneration. In animal studies, this compound has been shown to reduce inflammation and pain in a variety of conditions, including arthritis, colitis, and inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects, including the ability to reduce neuronal damage and death in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. Finally, this compound has been shown to have anti-cancer effects, including the ability to reduce the growth of cancer cells in animal models of breast cancer, prostate cancer, and melanoma.

Advantages and Limitations for Lab Experiments

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in a variety of ways. In addition, it has a relatively low toxicity and is relatively non-toxic. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively expensive compound, and is not widely available. In addition, it is not approved for use in humans, and thus cannot be used in human clinical trials.

Future Directions

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has potential applications in a variety of scientific research areas, and there are a number of potential future directions for research. These include further studies on its potential to modulate inflammation and pain relief, neuroprotection, and neurodegeneration. In addition, further studies on its potential to be used as an anti-cancer and anti-infective agent are needed. Finally, further studies on its potential to be used as a therapeutic agent for a variety of conditions, including depression, anxiety, and addiction, are also needed.

Synthesis Methods

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one can be synthesized in a number of ways, including the use of a modified Fischer indole synthesis, a modified Grignard reaction, and a modified Ullmann reaction. The Fischer indole synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of a substituted piperidine with a 1,2,3,4-tetrahydroisoquinoline. The Grignard reaction involves the reaction of a substituted piperidine and a 1,2,3,4-tetrahydroisoquinoline with a Grignard reagent. The Ullmann reaction involves the reaction of a substituted piperidine and a 1,2,3,4-tetrahydroisoquinoline with an organometallic reagent.

Safety and Hazards

properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-13(19)17-10-7-16(8-11-17)18-9-6-14-4-2-3-5-15(14)12-18/h2-5,16H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIODBUIUNPODIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424570.png)

![3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6424574.png)

![4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424600.png)

![4-({[(3-chlorophenyl)carbamoyl]amino}methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424613.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B6424615.png)

![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide](/img/structure/B6424631.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6424634.png)

![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B6424641.png)

![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)

![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)